Comparative Imidazoline I2 Receptor Affinity vs. Alpha-2 Adrenergic Receptor
The compound exhibits a strong preferential binding affinity for the imidazoline I2 receptor over the alpha-2 adrenergic receptor. In direct comparative displacement assays using rabbit kidney membranes and rat cortex membranes, the compound demonstrated a Ki of 6 nM for the I2 receptor and a Ki of 120 nM for the alpha-2 receptor [1]. This represents a 20-fold selectivity for the I2 receptor [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM (Imidazoline I2 receptor) |
| Comparator Or Baseline | 120 nM (Alpha-2 adrenergic receptor) |
| Quantified Difference | 20-fold greater affinity for I2 receptor |
| Conditions | Displacement of [3H]idazoxan from rabbit kidney membranes (I2) and [3H]clonidine from rat cortex membranes (Alpha-2). |
Why This Matters
This 20-fold selectivity profile is a quantifiable differentiator for research applications focusing on the imidazoline system, reducing confounding off-target effects seen with less selective ligands.
- [1] BindingDB. Affinity Data for BDBM50472306 (CHEMBL93845). Displacement of [3H]idazoxan from I2 receptor (Ki=6 nM) and [3H]clonidine from alpha-2 receptor (Ki=120 nM). View Source
